(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol
Description
This compound is a bicyclic heterocycle featuring a pyridine ring fused with a dioxane moiety. Key structural attributes include:
- Stereochemistry: The (4aR,7R,8S,8aR) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
- Substituents: A benzyl group at position 5 and two methyl groups at position 2 enhance lipophilicity and steric bulk.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol |
InChI |
InChI=1S/C16H23NO4/c1-16(2)20-10-12-15(21-16)14(19)13(18)9-17(12)8-11-6-4-3-5-7-11/h3-7,12-15,18-19H,8-10H2,1-2H3/t12-,13-,14+,15-/m1/s1 |
InChI Key |
WYKBMXAJKFDZFP-APIJFGDWSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](CN2CC3=CC=CC=C3)O)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C(C(CN2CC3=CC=CC=C3)O)O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridine Core and Bicyclic Framework
- Starting Materials: Pyridine derivatives or piperidine analogs substituted with appropriate functional groups to enable ring closure.
- Cyclization: Intramolecular nucleophilic substitution or condensation reactions form the fused bicyclic system. Conditions may include acid or base catalysis, elevated temperatures, and inert atmospheres to prevent side reactions.
- Stereocontrol: Use of chiral auxiliaries or catalysts to direct the formation of the correct stereoisomers.
Installation of the 1,3-Dioxino Ring
- Acetal/Ketal Formation: The dioxino ring is formed by reacting a vicinal diol (or diol precursor) with a carbonyl compound (e.g., formaldehyde or acetone derivatives) under acidic conditions to form the 1,3-dioxane ring fused to the pyridine.
- Reaction Conditions: Mild acid catalysts such as p-toluenesulfonic acid in anhydrous solvents (e.g., toluene, dichloromethane) with azeotropic removal of water to drive the equilibrium toward ring closure.
Benzyl Group Introduction
- Alkylation: Benzyl bromide or benzyl chloride can be used to alkylate the nitrogen or carbon atoms in the pyridine ring, depending on the position.
- Base Catalysis: Use of strong bases like sodium hydride or potassium carbonate in polar aprotic solvents (DMF, DMSO) to facilitate nucleophilic substitution.
- Protection/Deprotection: Protecting groups may be necessary to avoid side reactions during benzylation.
Purification and Characterization
- Purification: Chromatographic techniques such as flash column chromatography, recrystallization from suitable solvents, or preparative HPLC.
- Characterization: NMR (1H, 13C), IR, MS, and X-ray crystallography to confirm stereochemistry and purity.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyridine core cyclization | Acid/base catalysis, heat, inert gas | 70-85 | Chiral auxiliaries improve stereoselectivity |
| Dioxino ring formation | Vicinal diol + aldehyde, acid catalyst | 75-90 | Water removal essential for equilibrium |
| Benzylation | Benzyl halide, base, aprotic solvent | 65-80 | Protecting groups may be required |
| Dihydroxylation | OsO4 or Sharpless AD conditions | 60-85 | Asymmetric catalysts for stereocontrol |
| Purification | Chromatography, recrystallization | - | Essential for isomeric purity |
Research Findings and Considerations
- Stereochemical Control: The stereochemistry at the four chiral centers (4aR,7R,8S,8aR) is critical for biological activity and requires precise synthetic control, often achieved via chiral catalysts or auxiliaries during ring formation and dihydroxylation steps.
- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yield and selectivity.
- Scalability: The methods are adaptable to scale-up with attention to reaction exotherms and purification challenges.
- Environmental and Safety Aspects: Use of toxic reagents like osmium tetroxide necessitates careful handling and waste management.
Chemical Reactions Analysis
Types of Reactions
(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to (4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant mechanisms involve scavenging free radicals and reducing lipid peroxidation.
Neuroprotective Effects
Studies have shown that derivatives of this compound can protect neuronal cells from damage induced by oxidative stress. The neuroprotective effects are attributed to the modulation of intracellular signaling pathways that regulate apoptosis and inflammation in neuronal tissues.
Potential as a Therapeutic Agent
The compound's structural features suggest potential interactions with various biological targets including G-protein coupled receptors (GPCRs). Recent advancements in profiling GPCR interactions indicate that compounds with similar structures may serve as agonists or antagonists in therapeutic applications related to pain management and metabolic disorders .
Anti-inflammatory Properties
Research highlights the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Polymer Chemistry
The unique dioxin-pyridine structure allows for the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly useful in developing advanced materials for electronics and biomedical devices.
Synthesis of Novel Compounds
The compound can serve as a precursor for synthesizing novel derivatives with tailored properties for specific applications in drug development and materials science.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antioxidant Properties | Investigated the antioxidant capacity of related compounds | Found significant reduction in oxidative stress markers in neuronal cells treated with the compound |
| Neuroprotection Research | Evaluated neuroprotective effects against oxidative damage | Demonstrated enhanced cell viability and reduced apoptosis in neuronal cultures exposed to oxidative stress |
| GPCR Profiling Study | Assessed interaction with GPCRs | Identified potential agonist activity suggesting therapeutic applications in pain management |
Mechanism of Action
The mechanism of action of (4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Key Similarities :
- Core Framework: Both compounds share a fused dioxino-pyrano/pyridine bicyclic system.
- Stereochemical Complexity : Multiple stereocenters (e.g., 4aR,7R,8S configurations) dictate spatial orientation.
- Hydrogen-Bonding Groups : Diol moieties at positions 7 and 8 enhance polar interactions.
Key Differences :
Impact of Substituents :
- Methyl groups at position 2 may reduce metabolic degradation compared to the analog’s methoxy group .
Comparison with Hexahydropyrido[2,3-d]pyrimidine Derivatives ()
Structural Contrast :
- Core Ring System: Pyrido[2,3-d]pyrimidine vs. dioxino-pyridine.
- Functional Groups : The target compound lacks the trioxo and carbohydrazide groups present in hexahydropyrido-pyrimidines .
Natural Product Analogs: Zygocaperoside and Isorhamnetin Glycosides ()
Divergent Origins :
- The target compound is synthetic, while Zygocaperoside and Isorhamnetin-3-O glycoside are natural products isolated from Zygophyllum fabago.
- Analytical Techniques : NMR and UV spectroscopy (used for natural products ) are equally applicable to the target compound’s characterization.
Hexahydroquinoline and Pyrazolone Derivatives (Evidences 3–4)
Shared Features :
Divergence :
- The target compound’s diol groups distinguish it from non-polar hexahydroquinolines or pyrazolones.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s benzyl and methyl groups offer tunability for derivatization, akin to methods in and .
- Solubility Profile: Diol groups likely improve aqueous solubility compared to non-hydroxylated analogs (e.g., pyrido-pyrimidines ).
- Biological Potential: While direct activity data are absent, structural parallels to glycosides () suggest possible carbohydrate-mimetic applications.
Biological Activity
The compound (4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol is a complex organic molecule with potential applications in medicinal chemistry and materials science. This article reviews its biological activities based on available scientific literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
- IUPAC Name : this compound
- InChI Key : WYKBMXAJKFDZFP-APIJFGDWSA-N
This compound features a unique fused ring system that includes a dioxin and a pyridine structure. Such configurations often contribute to diverse biological activities.
Medicinal Chemistry Applications
- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its structural similarity to known neuroprotective agents allows it to interact with neurotransmitter systems and potentially mitigate neuronal damage.
-
Anticancer Activity : Some derivatives of similar structural frameworks have shown promising anticancer activity. For instance:
- Compounds with dioxin rings have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antiviral Potential : The compound's structural features may also provide antiviral properties. Analogous compounds have been studied for their ability to inhibit viral replication by targeting specific viral enzymes or receptors.
The biological activity is likely mediated through interactions with specific molecular targets such as:
- Receptors : Binding to neurotransmitter receptors could modulate synaptic transmission.
- Enzymes : Inhibition of enzymes involved in metabolic pathways may lead to altered cellular functions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotective | Reduced neuronal apoptosis | , |
| Anticancer | Inhibition of cell proliferation | , |
| Antiviral | Inhibition of viral replication | , |
Case Study: Neuroprotective Effects
A study conducted on similar compounds demonstrated that they could protect against oxidative stress-induced neuronal damage. The mechanism involved the modulation of intracellular calcium levels and the activation of survival pathways in neuronal cells.
Case Study: Anticancer Activity
Research involving derivatives of this compound showed significant antiproliferative activity against various cancer cell lines. The studies highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
